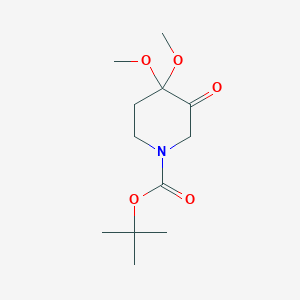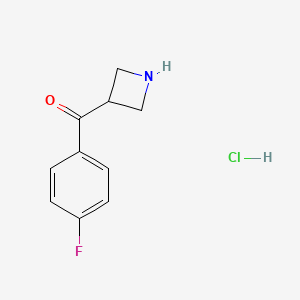
3-氮杂环丁烷-3-基(4-氟苯基)甲酮盐酸盐
描述
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is a chemical compound with the molecular formula C10H11ClFNO . It is extensively used in scientific research due to its diverse applications. This compound exhibits exceptional potential in drug discovery, material synthesis, and biological studies.
Molecular Structure Analysis
The molecular structure of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride consists of a four-membered azetidine ring attached to a phenyl ring through a methanone group . The phenyl ring carries a fluorine atom . The compound also includes a hydrochloride group .Physical And Chemical Properties Analysis
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride has a molecular weight of 215.65 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not specified in the sources I found.科学研究应用
含氟化合物合成
3-氮杂环丁烷-3-基(4-氟苯基)甲酮盐酸盐用于合成各种含氟化合物。 氟原子的存在至关重要,因为它可以显着改变分子的化学和生物性质,使其在药物和农药中具有价值 .
药物开发的构建模块
该化合物作为药物开发的构建模块,特别是在小分子药物的创造中。 其结构有利于构建可以与生物靶标相互作用的复杂分子 .
药物化学研究
在药物化学中,该化合物用于设计和发现新的治疗剂。 其独特的结构允许探索生物系统中新颖的相互作用 .
药理学研究
该化合物参与药理学研究,以了解其与各种酶和受体的相互作用。 这有助于确定其作为药物开发先导化合物的潜力 .
化学生物学
在化学生物学中,它用于研究生物体内部和相关的化学过程。 通过修饰该化合物,研究人员可以探测不同的生化途径 .
材料科学
3-氮杂环丁烷-3-基(4-氟苯基)甲酮盐酸盐可用于材料科学,开发具有特定性能的新材料,例如提高耐降解性或改善热稳定性 .
分析化学
该化合物可以作为分析化学中的标准品或试剂,用于通过色谱或光谱等技术对各种物质进行定量和鉴定 .
生物偶联技术
作用机制
Target of Action
The primary target of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride interacts with its target, MAGL, by inhibiting the degradation of 2-AG . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .
Biochemical Pathways
The inhibition of 2-AG degradation by Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including mood regulation, appetite, pain sensation, and inflammation . The elevation of 2-AG levels leads to increased activation of the cannabinoid receptors, thereby influencing these physiological processes .
Result of Action
The result of the action of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is the elevation of 2-AG levels, leading to increased activation of the cannabinoid receptors . This activation has demonstrated beneficial effects on mood, appetite, pain, and inflammation .
生化分析
Biochemical Properties
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoacylglycerol lipase, an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol into arachidonic acid and glycerol . By inhibiting this enzyme, Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride can elevate levels of 2-arachidonoylglycerol, impacting cannabinoid receptor signaling pathways .
Cellular Effects
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to increase levels of 2-arachidonoylglycerol, which in turn activates cannabinoid receptors CB1 and CB2 . This activation can lead to changes in mood, appetite, pain perception, and inflammation .
Molecular Mechanism
The molecular mechanism of action of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound inhibits monoacylglycerol lipase in a competitive manner with respect to the 2-arachidonoylglycerol substrate . This inhibition leads to an increase in 2-arachidonoylglycerol levels, which subsequently activates cannabinoid receptors and modulates various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can time-dependently bind to monoacylglycerol lipase, leading to sustained elevation of 2-arachidonoylglycerol levels . Long-term effects on cellular function, such as synaptic depression and altered sleep patterns, have also been observed at higher doses .
Dosage Effects in Animal Models
The effects of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride vary with different dosages in animal models. At lower doses, the compound can significantly increase 2-arachidonoylglycerol and norepinephrine levels without causing adverse effects . At higher doses, it can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . These findings highlight the importance of dosage in determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is involved in metabolic pathways that include the degradation of 2-arachidonoylglycerol by monoacylglycerol lipase . The compound’s inhibition of this enzyme leads to an accumulation of 2-arachidonoylglycerol, which can affect metabolic flux and metabolite levels . This interaction underscores the compound’s role in modulating endocannabinoid signaling pathways .
Transport and Distribution
The transport and distribution of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to elevate 2-arachidonoylglycerol levels suggests that it may be distributed to areas where cannabinoid receptors are expressed . This distribution pattern is crucial for its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride can impact its activity and function. The compound’s interactions with monoacylglycerol lipase and subsequent elevation of 2-arachidonoylglycerol levels indicate that it may localize to areas where this enzyme is active . This localization is essential for its role in modulating endocannabinoid signaling and related physiological processes .
属性
IUPAC Name |
azetidin-3-yl-(4-fluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO.ClH/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTNUTUZJIUEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


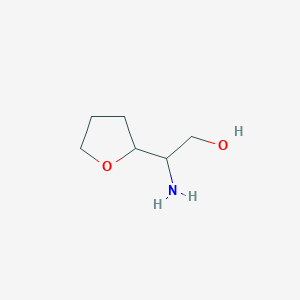

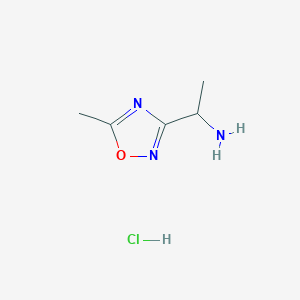
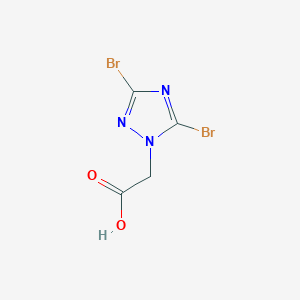





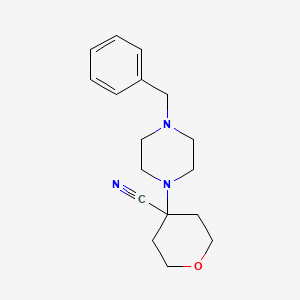

![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)

